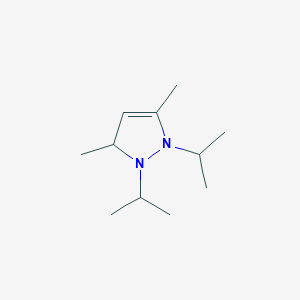
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole can be achieved through various methods, including:
Cyclization Reactions: Starting from appropriate hydrazines and diketones, cyclization can be induced under acidic or basic conditions to form the pyrazole ring.
Condensation Reactions: Using substituted hydrazines and α,β-unsaturated carbonyl compounds, condensation reactions can yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors where the reactants are mixed and allowed to react under controlled conditions.
Continuous Processes: Employing flow reactors where reactants are continuously fed, and products are continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or isopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the isopropyl groups, leading to different chemical properties.
1,2-Di(propan-2-yl)pyrazole: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole is unique due to the presence of both methyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
650600-27-4 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-di(propan-2-yl)-3H-pyrazole |
InChI |
InChI=1S/C11H22N2/c1-8(2)12-10(5)7-11(6)13(12)9(3)4/h7-10H,1-6H3 |
InChI Key |
MBALIKPGADWZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(N(N1C(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


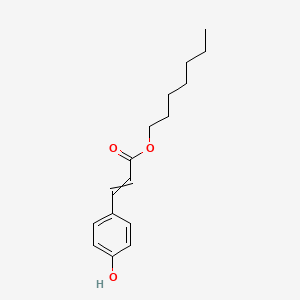

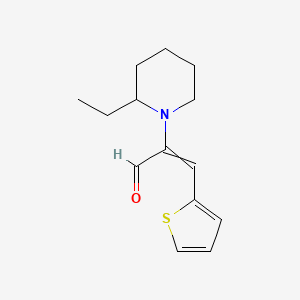
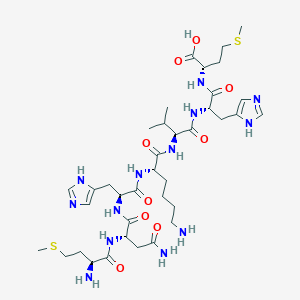

![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
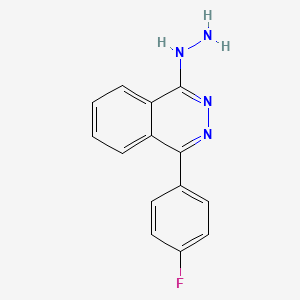
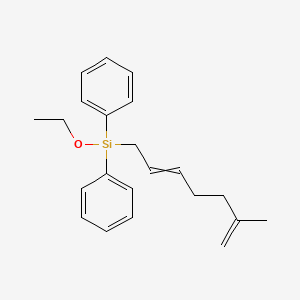

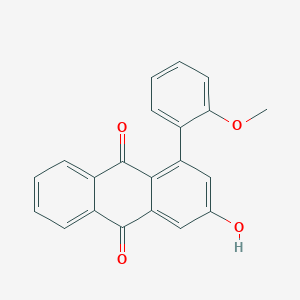

![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)

![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)
